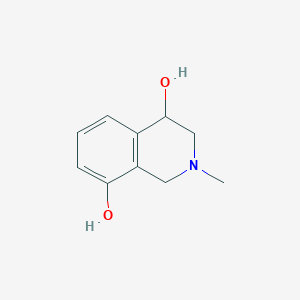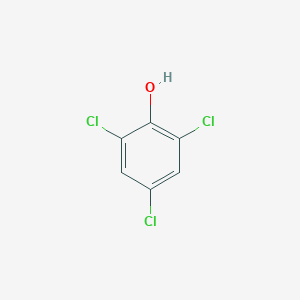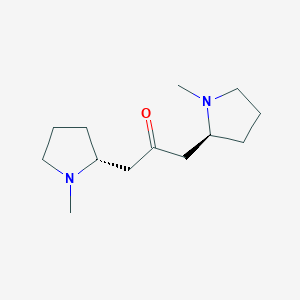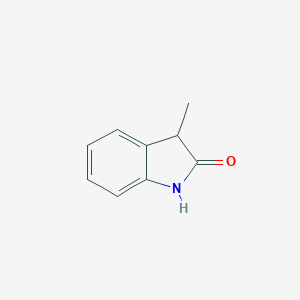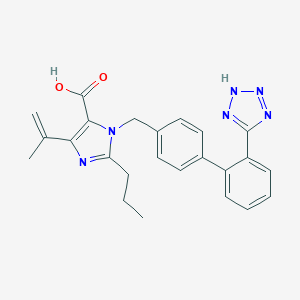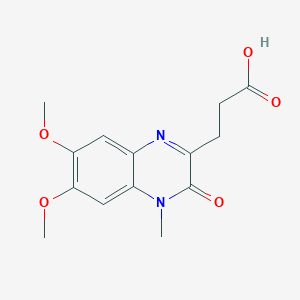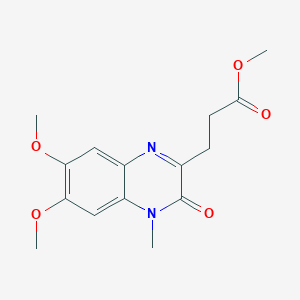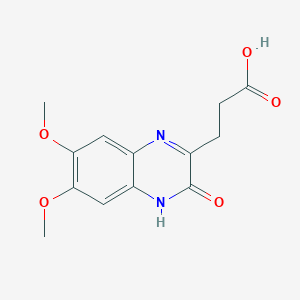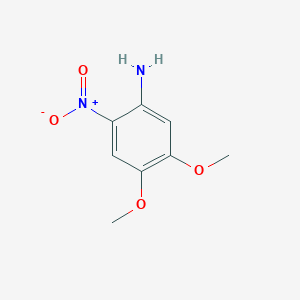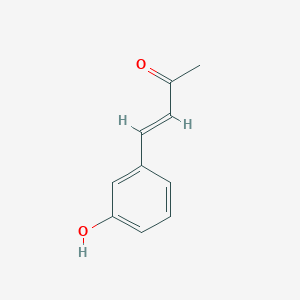
(3E)-4-(3-Hydroxyphenyl)-3-buten-2-one
Übersicht
Beschreibung
“(3E)-4-(3-Hydroxyphenyl)-3-buten-2-one” is a chemical compound that is a metabolite of certain phenols and glycosides . It is involved in the metabolic processes of these compounds .
Synthesis Analysis
The synthesis of “(3E)-4-(3-Hydroxyphenyl)-3-buten-2-one” could involve the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters could be a part of the synthesis process .Molecular Structure Analysis
The molecular structure of “(3E)-4-(3-Hydroxyphenyl)-3-buten-2-one” involves a phenyl ring, a buten-2-one group, and a hydroxy group . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
“(3E)-4-(3-Hydroxyphenyl)-3-buten-2-one” can undergo various chemical reactions. For instance, it can participate in the insertion of one atom of molecular oxygen into position 2 of the phenyl ring of 3-(3-hydroxyphenyl)propionate (3-HPP) and hydroxycinnamic acid (3HCI) . It can also undergo rearrangement in the presence of base and oxygen .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3E)-4-(3-Hydroxyphenyl)-3-buten-2-one” would depend on its exact molecular structure. It is known to be a metabolite of certain phenols and glycosides . Its solubility, melting point, boiling point, and other properties would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen
Electrocatalytic Hydrogenation Applications
- (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one has been used in electrocatalytic hydrogenation at a nickel cathode. This process is significant in the formation of 4-(4-hydroxyphenyl)butan-2-one, a compound that can be catalyzed for hydrogenation of similar substrates with notable current efficiency (Bryan & Grimshaw, 1997).
Asymmetric Reduction Studies
- This compound has been synthesized and its complex with β-cyclodextrin prepared for asymmetric reduction studies. The importance of this research lies in its ability to understand the enantiomeric excess in chemical reactions, which is crucial in creating more efficient and selective chemical processes (Zhang Sui, 2001).
Synthon for Heterocycles Synthesis
- A derivative of this compound has been shown to be a useful synthon for the synthesis of various five and six-membered heterocycles. These findings are valuable for the development of new synthetic routes in organic chemistry (Mahata et al., 2003).
Antibacterial Activity Investigations
- Research has been conducted to investigate the antibacterial activities of related compounds, which is significant for developing new antibacterial agents (Deghady et al., 2021).
Fluorescent Probe Design
- The compound and its derivatives have been explored in the design of flavonol-based small-molecule fluorescent probes. This research is important for the advancement of sensory applications in biology and environmental monitoring (Qin et al., 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
(E)-4-(3-hydroxyphenyl)but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-8(11)5-6-9-3-2-4-10(12)7-9/h2-7,12H,1H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQMTVHCRIOEDO-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-4-(3-Hydroxyphenyl)-3-buten-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






